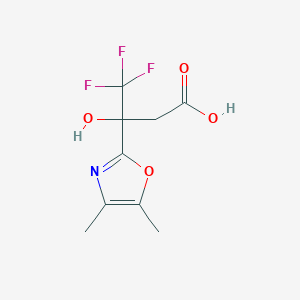

3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoro group and a carboxylic acid group could suggest that this compound might have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the trifluoro and carboxylic acid groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The oxazole ring might participate in reactions involving the nitrogen and oxygen atoms, while the trifluoro group could potentially undergo reactions involving the replacement of the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoro group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .Scientific Research Applications

Complex Formation and Interaction Studies

One area of research focuses on the interaction of similar compounds with β-cyclodextrin, which includes studies on complex formation in aqueous solutions. For instance, the formation of inclusion complexes between dimeric 3-hydroxybutanoic acid derivatives and β-cyclodextrin has been observed. This interaction is enthalpically favorable, suggesting potential for encapsulation and delivery applications (Jun Li, J. Uzawa, Y. Doi, 1998).

Synthesis of Amino Acid Derivatives

Research has also been conducted on the synthesis of amino acid derivatives from related compounds, demonstrating the synthetic versatility of these molecules for producing natural and non-natural α-amino acids and their derivatives. Such synthetic routes are valuable for the development of pharmaceuticals and biologically active compounds (K. Burger, M. Rudolph, H. Neuhauser, M. Gold, 1992).

Growth Regulatory Activity

Further studies have explored the synthesis of compounds containing the 3,5-dimethyl-isoxazolylsulfanyl moiety for their potential as plant growth regulators. These studies highlight the role of such compounds in the search for new agricultural chemicals that can stimulate plant growth (K. A. Eliazyan, L. V. Shahbazyan, V. A. Pivazyan, A. Yengoyan, 2011).

Catalytic and Redox Reactivity

Oxazoline and oxazolone compounds, closely related to the query compound, have been studied for their catalytic reactivity and redox properties, particularly in O-atom transfer reactions. These studies underscore the potential of such compounds in catalysis and synthetic chemistry, offering insights into the influence of isomeric forms on reactivity (J. Schachner, Belina Terfassa, L. M. Peschel, N. Zwettler, F. Belaj, P. Cias, G. Gescheidt, N. C. Mösch‐Zanetti, 2014).

Synthesis of Antileishmanial Compounds

Additionally, research into the synthesis of triazoles with potential antileishmanial activity highlights the broader implications of derivatives of 3-hydroxybutanoic acid in medicinal chemistry. This showcases the potential of such compounds in the development of treatments for neglected tropical diseases (C. Lima, M. Victor, 2013).

Future Directions

properties

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNLPPDADCNYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(CC(=O)O)(C(F)(F)F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)

![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)

![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)

![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2824966.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)